molecular formula C18H17ClN4O2 B5488053 1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA

1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA

Cat. No.: B5488053
M. Wt: 356.8 g/mol
InChI Key: SCTNTSMVNSHPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with 3-methylphenyl hydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLOROPHENYL)-3-METHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12-5-3-6-13(9-12)17-21-16(25-22-17)11-23(2)18(24)20-15-8-4-7-14(19)10-15/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTNTSMVNSHPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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